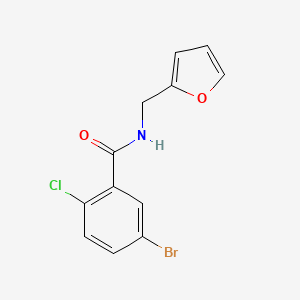

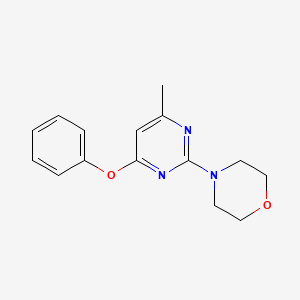

![molecular formula C16H14ClNO3 B5707416 2-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzonitrile CAS No. 677760-66-6](/img/structure/B5707416.png)

2-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzonitrile, commonly known as clopidogrel, is a drug used to prevent blood clots in individuals with a history of heart attacks, strokes, or peripheral artery disease. It is a thienopyridine derivative that inhibits platelet activation and aggregation by irreversibly binding to the P2Y12 receptor on the platelet surface.

作用機序

Clopidogrel irreversibly binds to the P2Y12 receptor on the platelet surface, inhibiting the activation and aggregation of platelets. This results in a decreased risk of thrombus formation and subsequent cardiovascular events.

Biochemical and Physiological Effects

Clopidogrel has been shown to reduce the risk of cardiovascular events, including myocardial infarction, stroke, and death, in patients with acute coronary syndrome, stroke, and peripheral artery disease. It has also been shown to reduce the risk of stent thrombosis and restenosis after percutaneous coronary intervention. However, clopidogrel has been associated with an increased risk of bleeding, particularly in patients undergoing invasive procedures.

実験室実験の利点と制限

Clopidogrel is a widely used drug in clinical practice, and its mechanism of action has been well-characterized. This makes it a useful tool for investigating platelet function and thrombus formation in vitro. However, clopidogrel is not without limitations. Its irreversible binding to the P2Y12 receptor means that its effects cannot be easily reversed, which can be problematic in the event of bleeding or the need for urgent surgery.

将来の方向性

Future research on clopidogrel could focus on identifying biomarkers that predict response to the drug, as well as developing new therapies that target platelet function and thrombus formation. Additionally, further investigation into the mechanism of action of clopidogrel could lead to the development of more effective and safer antiplatelet agents.

合成法

The synthesis of clopidogrel involves several steps, including the condensation of 2-chloro-4,6-dimethoxyphenol with chloroacetonitrile, followed by the reaction of the resulting intermediate with methylamine and acetic anhydride. The final product is obtained by the reaction of the intermediate with thioacetic acid.

科学的研究の応用

Clopidogrel has been extensively studied for its efficacy in preventing cardiovascular events in patients with acute coronary syndrome, stroke, and peripheral artery disease. It has also been investigated for its potential use in reducing the risk of stent thrombosis and restenosis after percutaneous coronary intervention. In addition, clopidogrel has been studied in combination with aspirin for secondary prevention of cardiovascular events.

特性

IUPAC Name |

2-[[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO3/c1-20-15-7-11(9-19)6-14(17)16(15)21-10-13-5-3-2-4-12(13)8-18/h2-7,19H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTYJCVOLNSOSOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)CO)Cl)OCC2=CC=CC=C2C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40358411 |

Source

|

| Record name | STK195595 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[2-Chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzonitrile | |

CAS RN |

677760-66-6 |

Source

|

| Record name | STK195595 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B5707340.png)

![N~1~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5707345.png)

![3-bromo-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide](/img/structure/B5707361.png)

![1-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone](/img/structure/B5707373.png)

![3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5707377.png)

![N-[2,2-dichloro-1-(1H-1,2,4-triazol-1-yl)ethylidene]aniline](/img/structure/B5707400.png)

![N-(4-methylphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5707444.png)